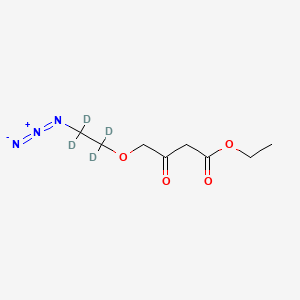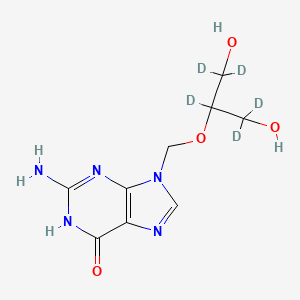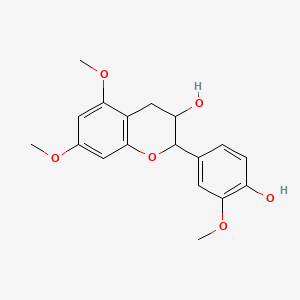
3,4'-Dihydroxy-3,5',7-trimethoxyflavan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4’-Dihydroxy-3’,5,7-trimethoxyflavan is a flavonoid compound known for its diverse biological activities. It is a derivative of flavan, characterized by the presence of hydroxyl and methoxy groups at specific positions on its structure. This compound is often studied for its potential therapeutic properties and its role in various biological processes .
Wirkmechanismus
Target of Action
It is known to be a plant metabolite , which suggests that it may interact with various biological targets in plants.
Mode of Action
It is a derivative of quercetin , a flavonoid known for its antioxidant, anti-inflammatory, and anti-cancer properties. Therefore, it might share similar properties and interact with its targets in a similar manner.
Biochemical Pathways
As a plant metabolite, it may be involved in various metabolic reactions in plants .
Result of Action
One study suggests that a similar compound, 5-hydroxy-3′,4′,7-trimethoxyflavone, has shown anti-inflammatory activity by reducing the production of pro-inflammatory cytokines .
Action Environment
As a plant metabolite, its production and activity may be influenced by various environmental factors such as light, temperature, and soil conditions .
Biochemische Analyse
Biochemical Properties
It is known that this compound has a role as a plant metabolite
Cellular Effects
It is known to have strong anti-inflammatory effects in LPS-induced macrophage cells
Molecular Mechanism
It is known to exert its effects through inhibition of inflammatory mediators, NO, PGE2, and the release of pro-inflammatory cytokines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Dihydroxy-3’,5,7-trimethoxyflavan typically involves the methylation of hydroxyl groups on a flavan structure. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as plants, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized reaction conditions that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
3,4’-Dihydroxy-3’,5,7-trimethoxyflavan undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them back to hydroxyl groups using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as 3,4’-dihydroxyflavan, 3,4’-dihydroxy-5,7-dimethoxyflavan, and other substituted flavan derivatives .
Wissenschaftliche Forschungsanwendungen
3,4’-Dihydroxy-3’,5,7-trimethoxyflavan has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of flavonoids and their derivatives.
Biology: Investigated for its role as a plant metabolite and its involvement in plant defense mechanisms.
Medicine: Studied for its potential anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Vergleich Mit ähnlichen Verbindungen
3,4’-Dihydroxy-3’,5,7-trimethoxyflavan can be compared with other similar flavonoid compounds:
3’,5-Dihydroxy-3,4’,7-trimethoxyflavone: Similar structure but with a flavone backbone instead of flavan, leading to different reactivity and biological activity.
5-Hydroxy-3’,4’,7-trimethoxyflavone: Another related compound with hydroxyl and methoxy groups at different positions, affecting its chemical properties and biological effects.
List of Similar Compounds
- 3’,5-Dihydroxy-3,4’,7-trimethoxyflavone
- 5-Hydroxy-3’,4’,7-trimethoxyflavone
- 3,5,7-Trimethoxyflavone
Eigenschaften
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O6/c1-21-11-7-15(22-2)12-9-14(20)18(24-16(12)8-11)10-4-5-13(19)17(6-10)23-3/h4-8,14,18-20H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCWCJRLHJAVFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(C(O2)C3=CC(=C(C=C3)O)OC)O)C(=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
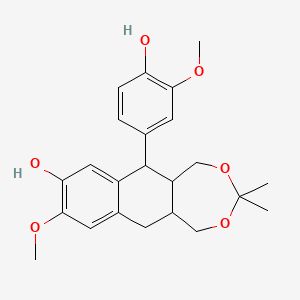
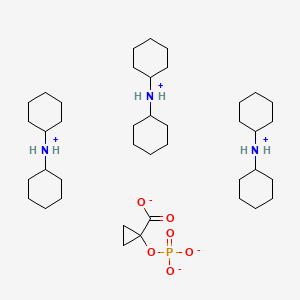
methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)
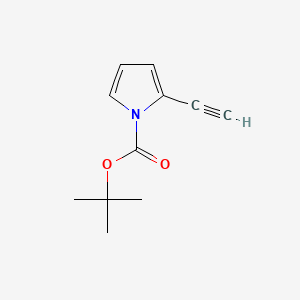
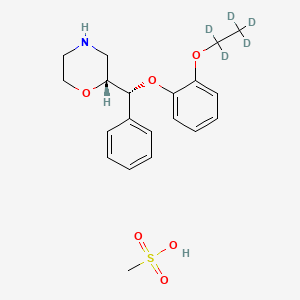
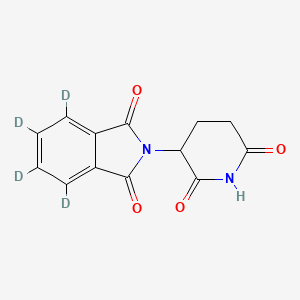

![Ethyl, 2-[(ethoxycarbonyl)oxy]-, conjugate monoacid (9CI)](/img/new.no-structure.jpg)

![2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B562534.png)
![2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione](/img/structure/B562535.png)
